molecular formula C16H20N2O2 B14514248 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 62836-27-5

4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B14514248
CAS No.: 62836-27-5
M. Wt: 272.34 g/mol
InChI Key: SAIIDPYPECJGQS-UHFFFAOYSA-N
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Description

4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a pyrrolidinone core. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic hydrogenation and other transition-metal-catalyzed reactions. For example, the use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported for the hydrogenation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and nickel are also frequently used .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness

4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of both a phenyl group and a piperidine ring, which contribute to its distinct chemical and biological properties. The combination of these structural features allows for greater exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .

Properties

CAS No.

62836-27-5

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20N2O2/c19-15-14(16(20)18-9-5-2-6-10-18)13(11-17-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,19)

InChI Key

SAIIDPYPECJGQS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2C(CNC2=O)C3=CC=CC=C3

Origin of Product

United States

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